[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Catalog No.
S1973051
CAS No.
677010-20-7
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

CAS Number

677010-20-7

Product Name

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

IUPAC Name

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

LQEZHWGJSWHXPJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Ligand for Transition Metals

BPT possesses properties that allow it to bind to transition metals. A study by Biosynth describes its ability to form complexes with transition metals, suggesting potential applications in catalysis or material science [1]. This requires further investigation to understand the specific binding behavior and its impact on material properties or catalytic activity.

[1] [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid [Biosynth]:

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid is an organic compound characterized by a biphenyl structure with three carboxylic acid groups located at the 3, 4', and 5 positions. Its molecular formula is C15H10O6C_{15}H_{10}O_6 and it has a molecular weight of approximately 286.24 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point of about 354 °C . The presence of multiple carboxylic acid groups makes it a versatile compound for various chemical and biological applications.

As mentioned earlier, there is no current research available on the specific mechanism of action of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid.

Due to the lack of research on this specific compound, no safety information is available. However, carboxylic acids can generally be irritants and may cause skin or eye irritation upon contact. As with any unknown compound, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) [].

  • Oxidation: The carboxylic acid groups can undergo further oxidation to generate more complex structures, often using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution, where halogens, nitrating agents, or sulfonating agents can be introduced under acidic conditions .

These reactions allow for the modification of the compound's structure, leading to various derivatives that may possess different properties and applications.

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid has been studied for its biological activities. It acts as a ligand for transition metals and has shown potential in enzyme interaction studies. The compound's ability to bind with metal ions makes it useful in biochemical assays and research related to enzymatic processes. Furthermore, its structural properties allow it to be explored in the development of new pharmaceuticals and therapeutic agents .

The synthesis of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid typically involves the functionalization of biphenyl derivatives. A common synthetic route is through the Suzuki–Miyaura coupling reaction, which involves cross-coupling aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and ability to produce high yields with minimal by-products.

In industrial settings, large-scale Suzuki–Miyaura coupling reactions are optimized to ensure high purity and yield of the product. Other methods may involve one-step syntheses starting from alkyl triamino-benzene-tricarboxylates using corresponding cyanoacetates .

The applications of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid span across various fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules and materials.
  • Biology: The compound is used in enzyme interaction studies and as a ligand in biochemical assays.
  • Industry: It finds utility in producing polymers, resins, and other advanced materials due to its functional groups that enhance material properties .

Research indicates that [1,1'-Biphenyl]-3,4',5-tricarboxylic acid can interact with various metal ions, forming coordination complexes that may exhibit unique catalytic properties. These interactions are crucial for studying metal-organic frameworks (MOFs) where this compound acts as a tripodal ligand. Such studies contribute to understanding how this compound can be utilized in catalysis and materials science .

Several compounds share structural similarities with [1,1'-Biphenyl]-3,4',5-tricarboxylic acid. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
[1,1'-Biphenyl]-4,4'-dicarboxylic acidContains two carboxylic acid groupsLacks the additional functional group present in [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
Terephthalic acidA biphenyl derivative with two carboxylic acid groupsPrimarily used in polyester production; fewer functional groups compared to [1,1'-Biphenyl]-3,4',5-tricarboxylic acid
[2-(Carboxymethyl)phenyl]acetic acidContains one carboxymethyl group and one acetic groupDifferent functional groups lead to varied reactivity

The uniqueness of [1,1'-Biphenyl]-3,4',5-tricarboxylic acid lies in its tri-carboxylic structure which enhances its reactivity and potential applications compared to these similar compounds. Its capability to form stable coordination complexes with metals further distinguishes it within this class of organic compounds .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Dates

Modify: 2023-08-16

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